molecular formula C27H26FN3O3S B2565277 N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide CAS No. 851412-87-8

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide

Cat. No.: B2565277
CAS No.: 851412-87-8
M. Wt: 491.58
InChI Key: FXHOJHSJUDDFGG-UHFFFAOYSA-N
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Description

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that includes a fluorophenyl group, an indole moiety, and a methoxybenzamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide typically involves multiple stepsThe final step involves the coupling of the indole derivative with 4-methoxybenzamide under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-34-22-12-8-20(9-13-22)27(33)29-14-15-31-17-25(23-4-2-3-5-24(23)31)35-18-26(32)30-16-19-6-10-21(28)11-7-19/h2-13,17H,14-16,18H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOJHSJUDDFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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